
6-(Benzylamino)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylamino)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a benzylamino group attached to the 6th position and a methyl group attached to the 5th position of the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with benzylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium carbonate. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylamino)-5-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
6-(Benzylamino)-5-methylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
5-Methylnicotinonitrile: A precursor in the synthesis of 6-(Benzylamino)-5-methylnicotinonitrile.
Benzylamine: An organic compound used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its combination of benzylamino and methyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(benzylamino)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-11-7-13(8-15)10-17-14(11)16-9-12-5-3-2-4-6-12/h2-7,10H,9H2,1H3,(H,16,17) |
InChI Key |
MKIFQRRQKJGWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13012441.png)

![Methyl 3-(8-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B13012456.png)
![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)

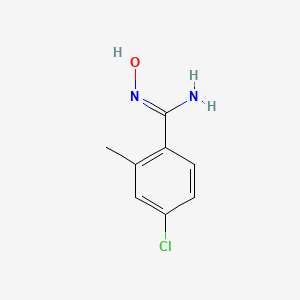
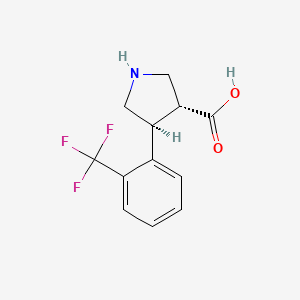
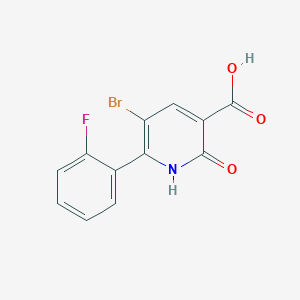
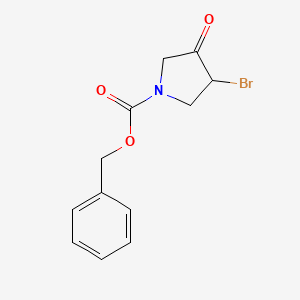
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)

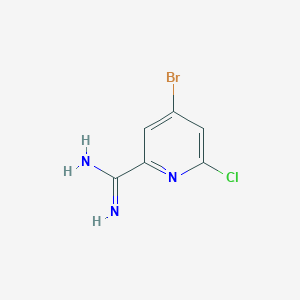
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

